ChemR23-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthetic routes and reaction conditions for ChemR23-IN-2 are not widely documented in the public domain. the preparation of similar compounds typically involves organic synthesis techniques, including the use of specific reagents and catalysts under controlled conditions. Industrial production methods would likely involve scaling up these synthetic routes while ensuring purity and consistency of the final product .

Chemical Reactions Analysis

ChemR23-IN-2, like other compounds targeting G protein-coupled receptors, may undergo various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used .

Scientific Research Applications

ChemR23-IN-2 has a wide range of scientific research applications, including:

Chemistry: It is used to study the interactions between small molecules and G protein-coupled receptors.

Biology: It helps in understanding the role of ChemR23 in immune cell function and inflammation.

Mechanism of Action

ChemR23-IN-2 exerts its effects by binding to the ChemR23 receptor, which leads to the activation of intracellular signaling pathways. This includes the release of intracellular calcium and inhibition of cyclic adenosine monophosphate (cAMP) and mitogen-activated protein kinase (MAPK) ERK1/2-mediated signaling. The activation of ChemR23 leads to the up-regulation of the phosphatidylinositol 3-kinase/Akt signaling pathway and down-regulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .

Comparison with Similar Compounds

ChemR23-IN-2 can be compared with other compounds targeting the ChemR23 receptor, such as:

Chemerin: A natural ligand for ChemR23 that acts as a chemoattractant for monocytes and macrophages.

Resolvin E1 (RvE1): A lipid mediator derived from eicosapentaenoic acid that promotes the resolution of inflammation.

This compound is unique in its specific targeting and modulation of the ChemR23 receptor, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes .

Biological Activity

ChemR23-IN-2 is a compound that interacts with the ChemR23 receptor, a G protein-coupled receptor (GPCR) primarily activated by chemerin. This receptor plays a significant role in various biological processes, including inflammation, immune response, and cancer progression. The following sections detail the biological activity of this compound based on diverse research findings.

ChemR23 functions as a receptor for chemerin, which is involved in the chemotaxis of immune cells. Upon activation by chemerin, ChemR23 initiates intracellular signaling pathways that lead to various biological responses. These include:

- Chemotaxis : Chemerin binding to ChemR23 promotes the migration of immune cells such as macrophages and dendritic cells to sites of inflammation .

- Inflammation Regulation : The activation of ChemR23 can either exacerbate or resolve inflammation depending on the context and the ligands involved. For instance, in M1 macrophages, ChemR23 enhances pro-inflammatory responses, while in M2 macrophages, it may promote anti-inflammatory effects .

- Cancer Cell Dynamics : Studies have shown that ChemR23 is expressed in various cancer cell types, including squamous oesophageal cancer (OSC). Chemerin has been reported to stimulate migration and invasion of OSC cells through ChemR23 activation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of ChemR23 and its ligand, chemerin:

Case Studies

- Lung Inflammation : A study demonstrated that ChemR23 plays a protective role against lung inflammation by enhancing the recruitment of plasmacytoid dendritic cells during viral infections . The use of ChemR23 antagonists showed increased inflammation, confirming its regulatory role.

- Oesophageal Cancer : In squamous oesophageal cancer models, chemerin was found to significantly increase the invasive capacity of cancer cells via ChemR23 signaling pathways. This was evidenced by immunohistochemical staining showing high levels of ChemR23 expression in tumor tissues compared to normal tissues .

- Immune Cell Migration : Research indicated that chemerin-induced migration of dendritic cells was significantly higher than that induced by other chemokines such as CXCL12, highlighting the potency of the ChemR23 pathway in immune responses .

Research Findings

Recent studies have expanded our understanding of the role of ChemR23 in both health and disease:

- Adipokine Functionality : Chemerin is recognized as an adipokine that links obesity with chronic inflammation and metabolic disorders. Elevated levels of chemerin have been associated with obesity-related conditions, suggesting that targeting the ChemR23 pathway may offer therapeutic potential for metabolic diseases .

- Therapeutic Implications : The dual role of ChemR23 in promoting both inflammatory and resolving pathways indicates its potential as a therapeutic target in conditions like cancer and chronic inflammatory diseases . Agonists or antagonists could be developed to modulate its activity depending on the desired outcome.

Properties

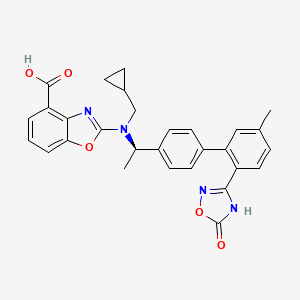

Molecular Formula |

C29H26N4O5 |

|---|---|

Molecular Weight |

510.5 g/mol |

IUPAC Name |

2-[cyclopropylmethyl-[(1R)-1-[4-[5-methyl-2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]ethyl]amino]-1,3-benzoxazole-4-carboxylic acid |

InChI |

InChI=1S/C29H26N4O5/c1-16-6-13-21(26-31-29(36)38-32-26)23(14-16)20-11-9-19(10-12-20)17(2)33(15-18-7-8-18)28-30-25-22(27(34)35)4-3-5-24(25)37-28/h3-6,9-14,17-18H,7-8,15H2,1-2H3,(H,34,35)(H,31,32,36)/t17-/m1/s1 |

InChI Key |

FWMIYMSIZWIVNI-QGZVFWFLSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=NOC(=O)N2)C3=CC=C(C=C3)[C@@H](C)N(CC4CC4)C5=NC6=C(C=CC=C6O5)C(=O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NOC(=O)N2)C3=CC=C(C=C3)C(C)N(CC4CC4)C5=NC6=C(C=CC=C6O5)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.